molecular formula C18H29NO B4744635 1-[3-(2-tert-butylphenoxy)propyl]piperidine

1-[3-(2-tert-butylphenoxy)propyl]piperidine

Cat. No.: B4744635
M. Wt: 275.4 g/mol
InChI Key: GHORDZIKJGVRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-tert-butylphenoxy)propyl]piperidine, also known as BRL-15572, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the endoplasmic reticulum of cells, and they play a role in various cellular processes, including calcium signaling and protein folding. BRL-15572 has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative disorders.

Mechanism of Action

1-[3-(2-tert-butylphenoxy)propyl]piperidine is a selective antagonist of the sigma-1 receptor, which is believed to play a role in various cellular processes, including calcium signaling and protein folding. By blocking the sigma-1 receptor, this compound may modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to protect neurons from oxidative stress and inflammation, which may be relevant to its potential use in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-tert-butylphenoxy)propyl]piperidine in lab experiments is its selectivity for the sigma-1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-[3-(2-tert-butylphenoxy)propyl]piperidine. For example, further studies could investigate its potential use in treating other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, studies could investigate the mechanisms underlying this compound's effects on neurotransmitter release and neuronal protection. Finally, further studies could investigate the potential for developing more potent and selective sigma-1 receptor antagonists based on the structure of this compound.

Scientific Research Applications

1-[3-(2-tert-butylphenoxy)propyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound can reduce depression-like behavior in animal models, and it may have potential as an antidepressant. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[3-(2-tert-butylphenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-18(2,3)16-10-5-6-11-17(16)20-15-9-14-19-12-7-4-8-13-19/h5-6,10-11H,4,7-9,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHORDZIKJGVRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.